molecular formula C20H16N2O B15063098 2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one CAS No. 62376-90-3

2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one

Cat. No.: B15063098
CAS No.: 62376-90-3
M. Wt: 300.4 g/mol
InChI Key: PDPZPQXKJSHMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a quinazolinone core substituted with two methyl groups at positions 2 and 7, and a naphthyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution Reactions:

    Attachment of the Naphthyl Group: The naphthyl group can be introduced via a Suzuki coupling reaction between a halogenated quinazolinone intermediate and a naphthylboronic acid, using a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazolinone core or the naphthyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or naphthyl positions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of potassium carbonate for alkylation.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylquinazolin-4(3H)-one: Lacks the naphthyl group, resulting in different biological activities.

    3-(Naphthalen-1-yl)quinazolin-4(3H)-one: Lacks the methyl groups, which may affect its chemical reactivity and biological properties.

    2,7-Dimethyl-3-phenylquinazolin-4(3H)-one: Contains a phenyl group instead of a naphthyl group, leading to variations in its interactions and effects.

Uniqueness

2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and naphthyl groups enhances its potential for diverse applications in scientific research and industry.

Properties

CAS No.

62376-90-3

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

2,7-dimethyl-3-naphthalen-1-ylquinazolin-4-one

InChI

InChI=1S/C20H16N2O/c1-13-10-11-17-18(12-13)21-14(2)22(20(17)23)19-9-5-7-15-6-3-4-8-16(15)19/h3-12H,1-2H3

InChI Key

PDPZPQXKJSHMTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C(=N2)C)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.